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Compound of Interest

Compound Name: CYP51-IN-9

L Get Quote

Cat. No.: B1497923

For Immediate Release

Shanghai, China — December 8, 2025 — In the landscape of antifungal drug discovery, the
sterol 14a-demethylase (CYP51) enzyme remains a critical target. This technical guide delves
into the chemical classification of the inhibitor CYP51-IN-9, providing an in-depth analysis for
researchers, scientists, and drug development professionals.

CYP51-IN-9 belongs to the triazole family of compounds. Specifically, it is an analog of the
widely-used antifungal drug, Fluconazole.[1] This classification is pivotal for understanding its
mechanism of action, which involves the inhibition of the CYP51 enzyme, a key player in the
ergosterol biosynthesis pathway essential for fungal cell membrane integrity.

Core Compound Identification

Identifier Value Source
Compound Name CYP51-IN-9 MedchemExpress
Chemical Family Triazole [1]

Analogue Of Fluconazole [1]

CAS Number 1155361-07-1 [1]
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Mechanism of Action: Targeting Fungal Ergosterol

Biosynthesis

CYP51-IN-9, as a triazole-based inhibitor, targets the cytochrome P450 enzyme CYP51. This
enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is a
vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and
is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound

proteins.

The inhibitory action of triazole compounds like CYP51-IN-9 involves the nitrogen atom in the
triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This
interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step
in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to
the accumulation of toxic sterol intermediates and compromises the structural integrity of the

fungal cell membrane, ultimately inhibiting fungal growth.

Inhibition by CYP51-IN-9 Ergosterol Biosynthesis Pathway
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Mechanism of CYP51 inhibition by a triazole antifungal agent.
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Experimental Protocols

The synthesis and biological evaluation of CYP51-IN-9 and its analogs are detailed in the work
by Chai et al. (2009). The general experimental workflow for identifying and characterizing such
inhibitors is outlined below.
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General experimental workflow for the development of novel CYP51 inhibitors.
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Synthesis of Triazole Derivatives

The synthesis of novel triazole derivatives, as described for analogs of CYP51-IN-9, typically
involves a multi-step reaction sequence. A common route includes the reaction of a substituted
epoxide with 1,2,4-triazole, followed by the introduction of various side chains to explore the
structure-activity relationship. The purification and characterization of the final compounds are
generally performed using techniques such as column chromatography, NMR spectroscopy,
and mass spectrometry. For specific details, refer to the primary literature.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly evaluated by determining
the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is the
lowest concentration of an antimicrobial drug that will inhibit the visible growth of a
microorganism after overnight incubation. The broth microdilution method according to the
guidelines of the Clinical and Laboratory Standards Institute (CLSI) is a standard protocol for
this assay.

Quantitative Data

The primary literature reports the antifungal activity of a series of novel triazole derivatives.
While specific data for a compound explicitly named "CYP51-IN-9" is not detailed in the
referenced publication under that exact name, the paper describes the biological activity of a
series of related compounds. For instance, "compound 1i" (which MedchemExpress links to
CYP51-IN-9) is cited as a potent antifungal agent.[1]

Compound Target Organism MIC (pg/mL)
Compound 1i (CYP51-IN-9) Microsporum gypseum 62.5 (MIC80)
Candida albicans 62.5 (MIC80)

Note: MIC80 represents the minimum inhibitory concentration required to inhibit the growth of
80% of organisms.

Conclusion
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CYP51-IN-9 is a member of the triazole family of antifungal agents, designed as an analog of
Fluconazole to inhibit the fungal CYP51 enzyme. Its mechanism of action is consistent with
other azole antifungals, involving the disruption of ergosterol biosynthesis, which is critical for
fungal cell membrane integrity. The development of such targeted inhibitors underscores the
importance of the CYP51 enzyme as a validated and promising target in the ongoing search for
novel and effective antifungal therapies. Further investigation into the structure-activity
relationships of this and related compounds will be instrumental in designing next-generation
antifungals with improved potency and broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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